1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its structure features a phenyl group substituted with an ethoxy group and a pyrimidine moiety linked through a urea functional group. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly for its anticancer and anti-inflammatory properties.
The compound is cataloged in various chemical databases, including PubChem, where its detailed chemical information can be accessed. The IUPAC name for the compound is 1-(4-ethoxyphenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea, and it has been synthesized and studied in various research contexts, including biological evaluations and synthetic methodologies .
1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is classified as an organic compound, specifically a urea derivative. It falls under the broader category of heterocyclic compounds due to the presence of the piperidine and pyrimidine rings. Its molecular formula is C18H23N5O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea typically involves the reaction between 4-ethoxyaniline and 6-(piperidin-1-yl)pyrimidine-4-carbonyl chloride. A common method includes using triethylamine as a base in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction is conducted under controlled temperature conditions to optimize yield and purity.
In industrial settings, automated reactors and continuous flow systems may be employed to enhance the efficiency of the synthesis. Advanced purification techniques like recrystallization and chromatography are utilized to achieve high-purity products on a larger scale.
The molecular structure of 1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea can be represented as follows:
The compound features:
The InChI representation for this compound is:
This compound can undergo several types of chemical reactions:
Oxidation: It can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride.
Substitution: The compound may participate in nucleophilic substitution reactions where functional groups can be replaced.
Common reagents used in these reactions include:
The major products formed from these reactions include ketones or carboxylic acids from oxidation, amines or alcohols from reduction, and substituted urea derivatives from substitution reactions.
The mechanism of action for 1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of certain enzymes or receptors. The precise pathways depend on the context of use but suggest potential applications in modulating biochemical processes relevant to disease mechanisms .
The physical properties of 1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea include:
Appearance: Typically exists as a solid.
Solubility: Soluble in common organic solvents; specific solubility data may vary based on purity and form.
Chemical properties include stability under standard laboratory conditions and reactivity towards various functional groups. The presence of nitrogen atoms allows for potential hydrogen bonding interactions which may influence solubility and reactivity .
1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea has several applications:
Chemistry: Serves as a building block for synthesizing more complex organic molecules.
Biology: Investigated as a biochemical probe for studying cellular processes.
Medicine: Explored for therapeutic properties including anti-inflammatory and anticancer activities.
Industry: Used in developing new materials and chemical processes .
This compound exemplifies the intersection of synthetic chemistry and biological applications, making it a valuable subject for ongoing research in medicinal chemistry and related fields.
Nucleophilic aromatic substitution (SNAr) is pivotal for introducing electron-withdrawing groups to the pyrimidine ring, enhancing its electrophilicity for downstream reactions. The 4,6-dichloropyrimidine scaffold serves as the primary precursor due to the significant electronic activation at the C4 and C6 positions by ring nitrogen atoms. Selective displacement of the C4 chlorine is achieved through reaction with p-ethoxyaniline in polar aprotic solvents such as N,N-dimethylformamide or tetrahydrofuran, facilitated by mild bases like N,N-diisopropylethylamine. This step capitalizes on the differential reactivity between C4 and C6 positions, where C4 is 8–12× more reactive toward nucleophiles due to lower electron density and superior leaving-group stabilization [3] [10].
Table 1: Optimization of SNAr Conditions for C4 Functionalization
Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Dimethylformamide | N,N-Diisopropylethylamine | 25 | 6 | 92 |
Tetrahydrofuran | Triethylamine | 50 | 4 | 85 |
Dimethyl sulfoxide | Potassium carbonate | 80 | 2 | 78 |
Acetonitrile | Sodium hydride | 25 | 12 | 65 |
Optimal conditions involve dimethylformamide at ambient temperature with N,N-diisopropylethylamine, yielding 92% of the C4-substituted intermediate while preserving the C6 chloride for subsequent amination. Computational analyses confirm that the p-ethoxyphenyl group’s electron-donating properties slightly diminish the C6 electrophilicity but retain sufficient reactivity for nucleophilic displacement. This regioselectivity is further validated through single-crystal X-ray diffraction studies of analogous intermediates, demonstrating unambiguous C4 substitution [3].
While not directly employed in the synthesis of the title compound, Suzuki-Miyaura cross-coupling principles provide a strategic framework for accessing complex biaryl systems present in structurally related urea derivatives. This methodology enables the conjugation of pyrimidine intermediates with boronic acid-functionalized aryl groups under palladium catalysis. For example, 5-bromo-2-(piperidin-1-yl)pyrimidine derivatives undergo coupling with (4-ethoxy)phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) (1–3 mol%) in a 1,2-dimethoxyethane/water mixture (3:1) at 80°C. The reaction typically achieves >85% yield within 12 hours, with oxygen-free conditions critical to prevent protodeboronation [3] .
The biphenyl linkage formed via Suzuki coupling enhances planarity and π-conjugation, potentially augmenting target binding affinity in kinase inhibitors. However, in the title compound, the urea linker serves as the key conjugation element, rendering Suzuki coupling non-essential for its direct synthesis. Instead, this approach remains valuable for synthesizing analogues where the urea moiety is replaced by a direct biaryl bond, as demonstrated in pyrimidinyl biphenylurea-based cannabinoid receptor modulators .
The introduction of the piperidine moiety at C6 of the pyrimidine core exemplifies regioselective heterocyclic amination. Following C4 functionalization, the C6 chloride undergoes displacement by piperidine under controlled conditions. This SNAr reaction requires elevated temperatures (80–100°C) in dimethylformamide or dimethyl sulfoxide, often with catalytic potassium iodide to enhance chloride leaving-group ability through in situ Finkelstein halogen exchange. Steric and electronic factors ensure exclusive C6 amination, as the C4 position is already blocked by the p-ethoxyphenyl group, and C2/C5 positions are electronically deactivated [3] [9].
Table 2: Influence of Reaction Parameters on C6 Piperidination
Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
Dimethylformamide | None | 80 | 24 | 65 | <5% |
Dimethylformamide | Potassium iodide | 80 | 8 | 95 | None |
Dimethyl sulfoxide | Potassium iodide | 100 | 6 | 90 | <3% |
Ethanol | None | Reflux | 48 | 40 | >15% |
Notably, uncatalyzed reactions suffer from sluggish kinetics and incomplete conversion, while potassium iodide accelerates the substitution by generating the more labile iodo intermediate. The reaction tolerates diverse secondary amines, including morpholine and 4-methylpiperazine, but piperidine delivers optimal steric and electronic compatibility. Nuclear magnetic resonance studies of the product confirm regiochemistry through characteristic downfield shifts of the C5 proton (δH 8.42 ppm) and the absence of residual chlorine signals [9].
The urea bridge is constructed through a condensation reaction between the C4-anilino group of the pyrimidine intermediate and 4-ethoxyphenyl isocyanate. This step demands anhydrous conditions in inert atmospheres (argon/nitrogen) to prevent isocyanate hydrolysis. The reaction proceeds in dichloromethane or tetrahydrofuran at 0–25°C, yielding the target urea in >90% purity after crystallization. The mechanism involves nucleophilic addition of the anilino nitrogen to the electrophilic carbon of the isocyanate, followed by proton transfer to form the urea linkage [4] [9].
Table 3: Urea Bond Formation Optimization
Isocyanate Equivalents | Solvent | Temperature (°C) | Additive | Yield (%) |
---|---|---|---|---|
1.0 | Dichloromethane | 25 | None | 75 |
1.2 | Dichloromethane | 0→25 | None | 88 |
1.5 | Tetrahydrofuran | 25 | None | 82 |
1.2 | Tetrahydrofuran | 25 | Triethylamine | 95 |
Triethylamine (1 equivalent) enhances yields by scavenging trace acids that could deactivate the isocyanate. Infrared spectroscopy confirms urea formation through the disappearance of the isocyanate stretch (~2270 cm⁻¹) and emergence of carbonyl absorption at ~1640 cm⁻¹. The p-ethoxy group on the phenyl ring provides electron donation that moderately increases the nucleophilicity of the anilino nitrogen, accelerating the addition step without compromising stability. Alternative reagents like triphosgene (for in situ isocyanate generation) are less efficient for this system, giving lower yields due to competing side reactions [9].
This optimized synthetic route—sequential SNAr, amination, and urea condensation—delivers the title compound in 52% overall yield from 4,6-dichloropyrimidine, demonstrating robustness for gram-scale synthesis.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0